![molecular formula C8H10N2O3 B15345110 6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 76135-04-1](/img/structure/B15345110.png)
6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a compound that belongs to the class of beta-lactam antibiotics. This compound is structurally related to penicillins and cephalosporins, which are well-known for their antibacterial properties. The unique bicyclic structure of this compound provides it with high resistance to beta-lactamases, enzymes produced by bacteria that can inactivate many beta-lactam antibiotics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the use of 4-carboxymethylazetidin-2-one, which undergoes an intramolecular Wittig reaction to form the bicyclic structure . The reaction conditions often include the use of triethylamine as a base and acetonitrile as a solvent.
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable and cost-effective methods. For example, the synthesis can be carried out using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow processes can further enhance the efficiency of the production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted derivatives that can exhibit different biological activities. For example, substitution at the amino group can lead to the formation of new beta-lactam antibiotics with enhanced properties .
Wissenschaftliche Forschungsanwendungen
6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various beta-lactam antibiotics.
Biology: The compound is used to study the mechanisms of bacterial resistance to beta-lactam antibiotics.
Medicine: It is a crucial component in the development of new antibiotics to combat resistant bacterial strains.
Industry: The compound is used in the production of antibiotics and other pharmaceutical products
Wirkmechanismus
The mechanism of action of 6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the formation of weak cell walls and ultimately causes bacterial cell lysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminopenicillanic acid: This compound is the core structure of penicillins and shares a similar beta-lactam ring structure.
7-Aminocephalosporanic acid: This compound is the core structure of cephalosporins and also contains a beta-lactam ring.
Uniqueness
The uniqueness of 6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid lies in its high resistance to beta-lactamases, making it a valuable compound in the development of antibiotics that can overcome bacterial resistance. Its bicyclic structure provides enhanced stability and efficacy compared to other beta-lactam antibiotics .
Eigenschaften
CAS-Nummer |
76135-04-1 |
|---|---|
Molekularformel |
C8H10N2O3 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
6-amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-3-2-4-5(9)7(11)10(4)6(3)8(12)13/h4-5H,2,9H2,1H3,(H,12,13) |
InChI-Schlüssel |
DDDBWWSKYKSDQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C(C1)C(C2=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



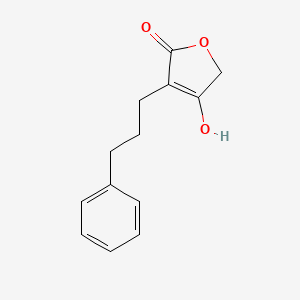

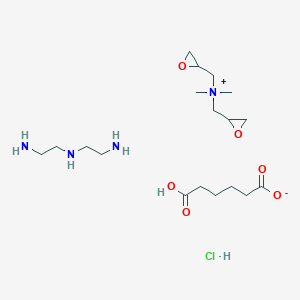
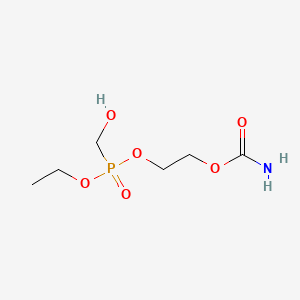

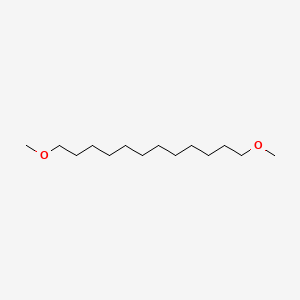
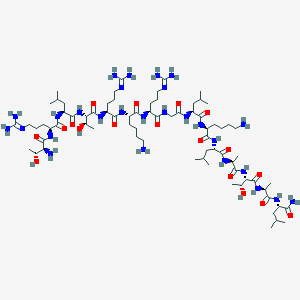
![2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid](/img/structure/B15345080.png)
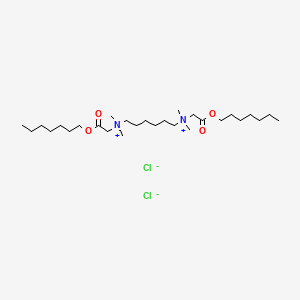

![Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B15345098.png)
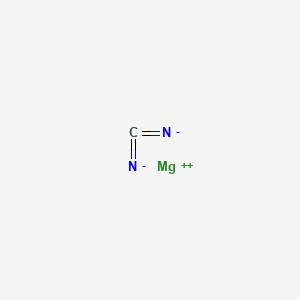
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(1-acetyl-2-oxopropyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-](/img/structure/B15345115.png)
